

# Early Research on o-Methoxyphenethylamine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxyphenethylamine

Cat. No.: B1581544

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## Introduction

o-Methoxyphenethylamine (**2-methoxyphenethylamine** or 2-MPEA) is a phenethylamine derivative that has been a subject of scientific inquiry since at least the 1940s. Early research into this compound laid the groundwork for understanding the structure-activity relationships of substituted phenethylamines, a class of compounds with significant pharmacological diversity. This technical guide provides an in-depth overview of the foundational research on o-methoxyphenethylamine, focusing on its synthesis, and initial pharmacological characterization.

## Core Data Summary

### Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	2-(2-methoxyphenyl)ethanamine	[1]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	[1]
Molar Mass	151.21 g/mol	[1]
Appearance	Light brown liquid	[2]
Boiling Point	236-237 °C	[2]
CAS Number	2045-79-6	[1]

## Early Pharmacological Data

Parameter	Value	Species/Assay	Reference
Serotonin Receptor Affinity (A <sub>2</sub> )	3,020 nM	Rat stomach fundus strip	
5-HT <sub>2A</sub> Receptor Affinity (K <sub>i</sub> )	>10,000 nM	Radioligand binding assay	
5-HT <sub>2C</sub> Receptor Affinity (K <sub>i</sub> )	>10,000 nM	Radioligand binding assay	
TAAR1 Agonism (EC <sub>50</sub> )	144 nM	Human TAAR1 functional assay	
TAAR1 Efficacy (E <sub>max</sub> )	95%	Human TAAR1 functional assay	

## Experimental Protocols

### Synthesis of o-Methoxyphenethylamine

Early synthetic routes to o-methoxyphenethylamine primarily involved two main strategies: the reduction of a corresponding nitrile or the reductive amination of a ketone.

#### 1. Reduction of 2-Methoxyphenylacetonitrile

This method involves the reduction of 2-methoxyphenylacetonitrile, a common precursor for phenethylamines. While specific early protocols for the ortho-isomer are not readily available in full detail, the general procedure using lithium aluminum hydride ( $\text{LiAlH}_4$ ) was a standard and powerful reducing agent for nitriles during that period.

- Reaction: 2-methoxyphenylacetonitrile +  $\text{LiAlH}_4 \rightarrow$  o-methoxyphenethylamine
- General Protocol:
  - A solution of 2-methoxyphenylacetonitrile in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
  - A suspension of lithium aluminum hydride in the same dry solvent is cautiously added to the nitrile solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
  - The reaction mixture is stirred for a period of time, often with heating (reflux), to ensure complete reduction.
  - After the reaction is complete, the excess lithium aluminum hydride is quenched by the careful, sequential addition of water and a sodium hydroxide solution.
  - The resulting aluminum salts are filtered off, and the organic layer containing the product is separated.
  - The crude o-methoxyphenethylamine is then purified by distillation under reduced pressure.

## 2. Reductive Amination of 2-Methoxyacetophenone

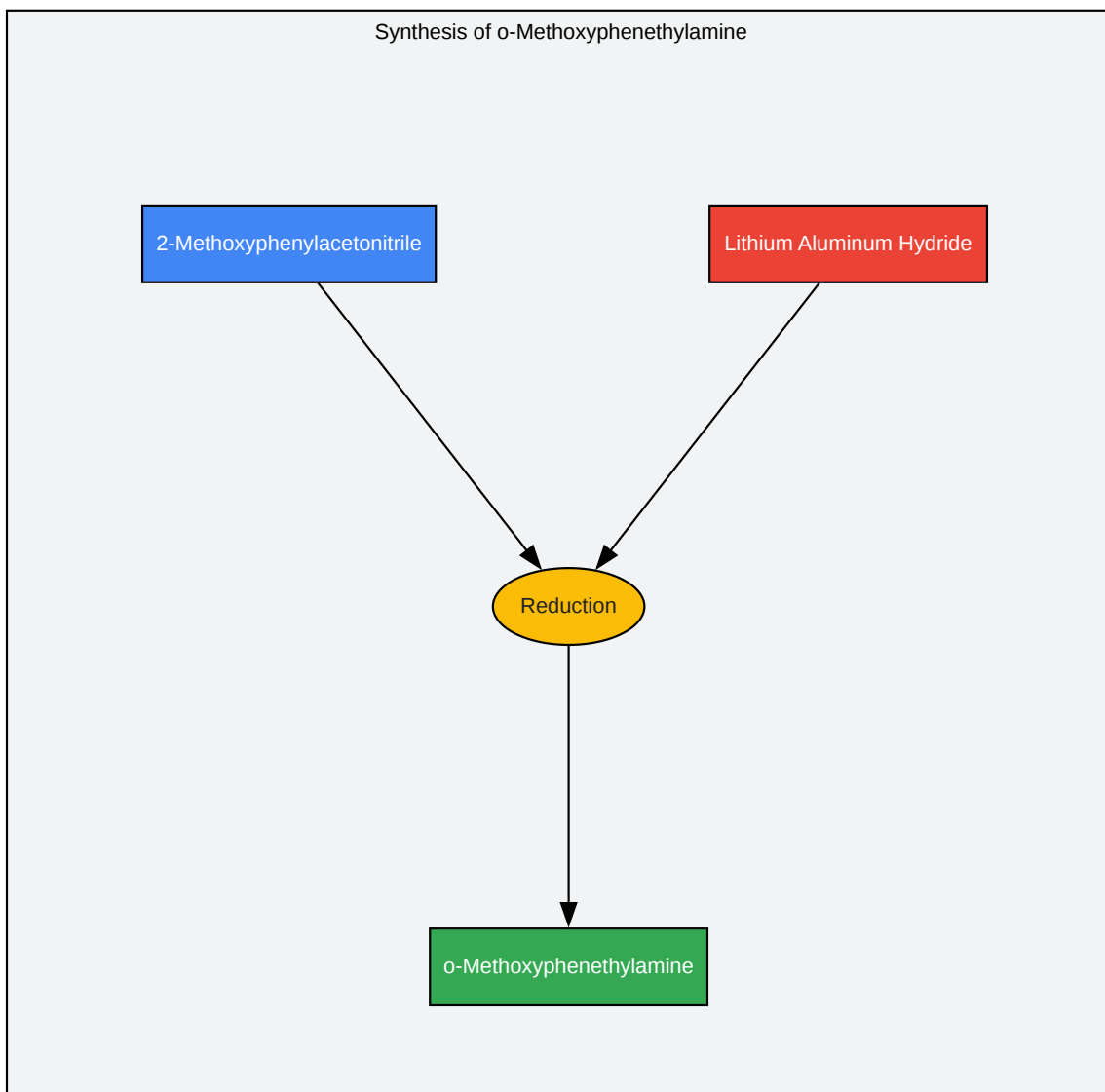
Reductive amination provides an alternative route, starting from a ketone. The Leuckart reaction is a classic method for this transformation.

- Reaction: 2-methoxyacetophenone + Formamide/Ammonium Formate  $\rightarrow$  N-formyl-o-methoxyphenethylamine  $\rightarrow$  o-methoxyphenethylamine

- General Protocol (Leuckart Reaction):
  - 2-Methoxyacetophenone is heated with an excess of a formylating agent, such as formamide, ammonium formate, or a mixture of formamide and formic acid.
  - The reaction is typically carried out at a high temperature (160-185 °C) for several hours. This step forms the N-formyl intermediate.
  - The reaction mixture is then cooled and treated with a strong acid (e.g., hydrochloric acid) to hydrolyze the N-formyl group.
  - The acidic solution is then made basic to liberate the free amine.
  - The o-methoxyphenethylamine is extracted with an organic solvent and purified by distillation.

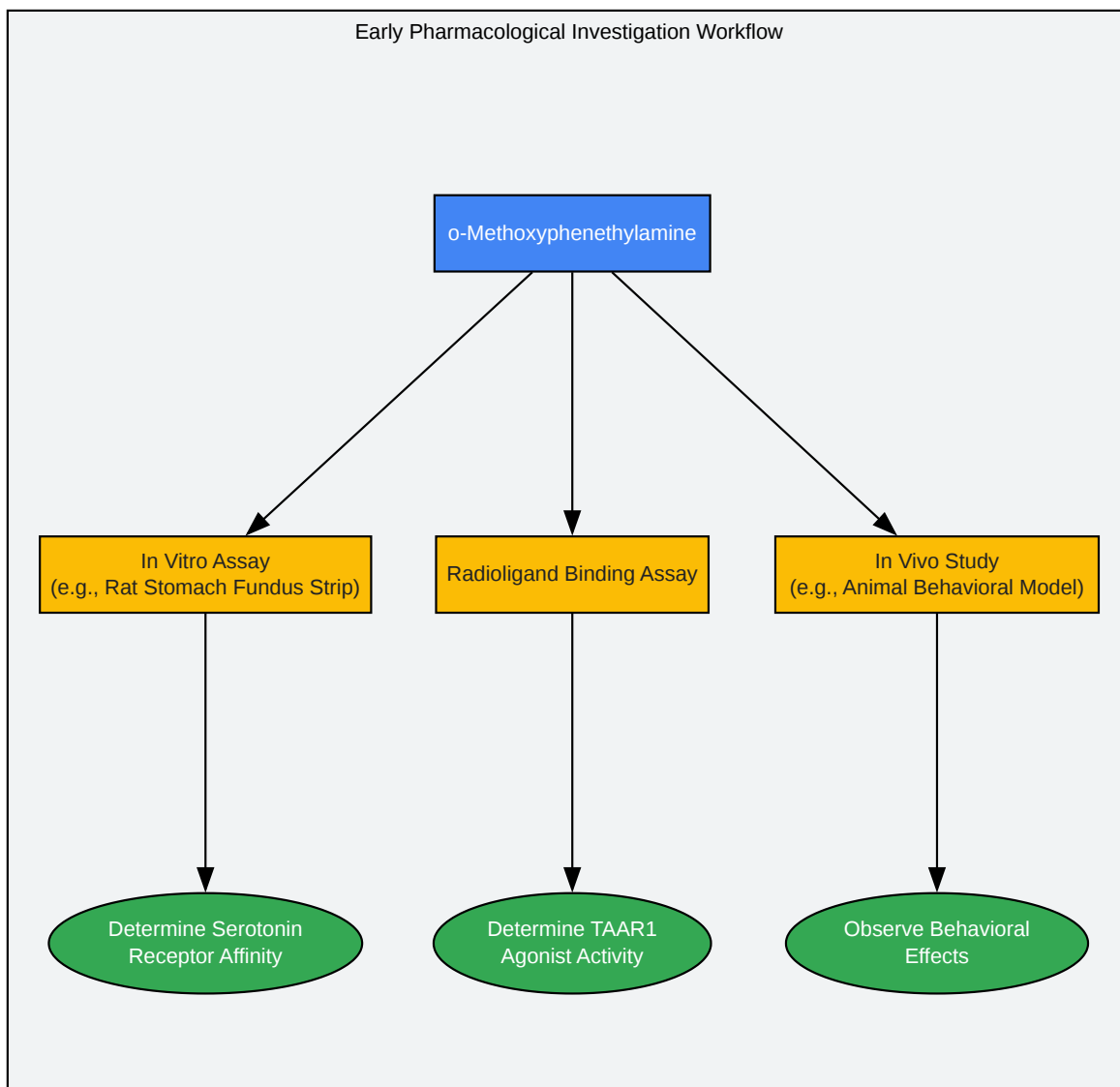
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in early research on o-methoxyphenethylamine.



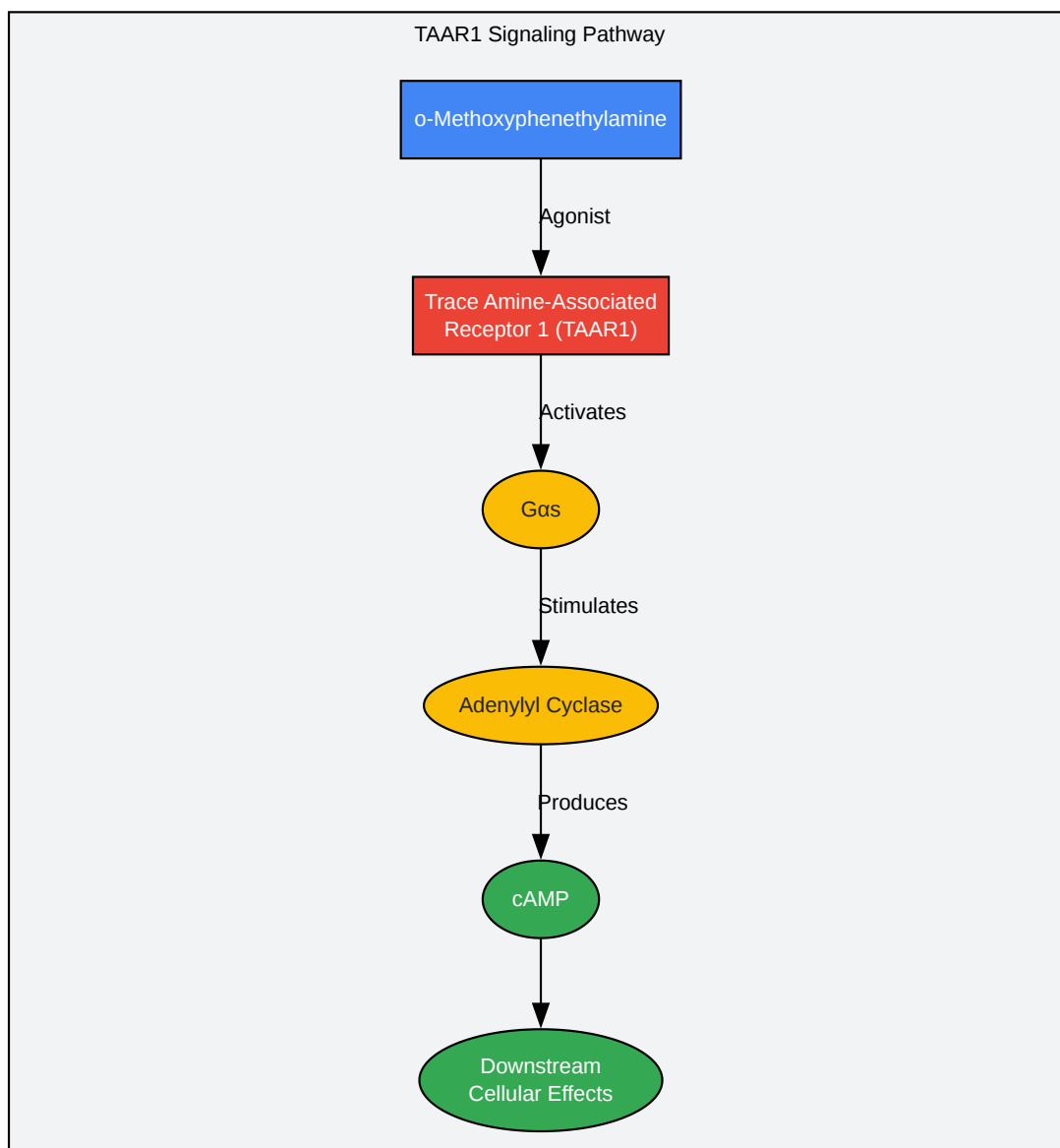
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Early Synthesis via Nitrile Reduction



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Pharmacological Investigation Workflow



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### TAAR1 Signaling Cascade

## Conclusion

The early research on o-methoxyphenethylamine established fundamental methods for its synthesis and provided the initial characterization of its pharmacological profile. These foundational studies demonstrated its interaction with monoamine systems, particularly highlighting its potent activity at the trace amine-associated receptor 1, while showing low affinity for classical serotonin receptors. This early work was crucial in shaping the understanding of how subtle structural modifications to the phenethylamine backbone can significantly alter pharmacological activity, a principle that continues to guide modern drug discovery and development. Further investigation into the in vivo effects and metabolic fate of o-methoxyphenethylamine will build upon this essential early research.

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## References

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